4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Vue d'ensemble

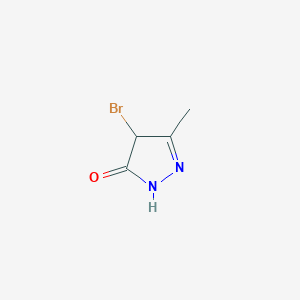

Description

4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the pyrazolone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques ensures consistent quality and high throughput in industrial production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution, making it a critical site for functionalization.

Key Examples:

-

Ammonolysis : Reaction with ammonia in ethanol at 60–80°C produces 4-amino-3-methyl-1H-pyrazol-5(4H)-one in ~75% yield .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields 4-alkyl derivatives.

-

Aryl Substitution : Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives (e.g., 4-phenyl-3-methyl-1H-pyrazol-5(4H)-one) .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (ethanol) | 60–80°C, 6 hrs | 4-Amino derivative | 75 |

| CH₃I, K₂CO₃ | DMF, 80°C, 4 hrs | 4-Methyl derivative | 68 |

| PhB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, reflux | 4-Phenyl derivative | 82 |

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling integration into complex molecules.

Notable Reactions:

-

Buchwald–Hartwig Amination : Reacts with primary/secondary amines under Pd catalysis to form C–N bonds (e.g., 4-morpholino derivatives).

-

Sonogashira Coupling : With terminal alkynes and CuI/PdCl₂(PPh₃)₂, generates alkynylated pyrazolones .

Table 2: Coupling Partners and Outcomes

| Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | 4-Morpholino derivative | 70 |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 4-Ethynylphenyl derivative | 65 |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions, forming fused heterocycles.

Examples:

-

Huisgen Cycloaddition : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole-linked pyrazolones .

-

Diels–Alder Reactions : Acts as a dienophile with conjugated dienes, producing bicyclic structures.

Table 3: Cycloaddition Outcomes

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Huisgen (CuAAC) | Benzyl azide, CuSO₄ | Triazole-pyrazole hybrid | 88 |

| Diels–Alder | 1,3-Butadiene | Bicyclic pyrazolone | 60 |

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals.

Reported Complexes:

Table 4: Metal Complex Properties

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N,O-chelation | Antimicrobial agents |

| Zn(II) | N,O-binding | Catalysis in organic synthesis |

Biological Activity Derivatization

Derivatives of this compound show promising pharmacological properties:

-

Anticancer Activity : Condensation with aldehydes yields Schiff bases (e.g., 4-arylidene derivatives) with IC₅₀ values <10 μM against breast cancer cell lines .

-

Antimicrobial Derivatives : Nitration at position 3 enhances activity against Gram-positive bacteria (MIC = 8 μg/mL).

Table 5: Bioactive Derivatives

| Derivative Type | Biological Target | Activity (IC₅₀/MIC) |

|---|---|---|

| 4-Arylidene Schiff base | MCF-7 breast cancer | 7.2 μM |

| 3-Nitro-substituted | S. aureus | 8 μg/mL |

Stability and Reactivity Considerations

-

pH Sensitivity : Decomposes under strongly acidic (pH <2) or basic (pH >10) conditions.

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

This compound’s versatility in nucleophilic, coupling, and cycloaddition reactions, combined with its role in coordination chemistry and drug discovery, underscores its importance in synthetic and medicinal chemistry. Experimental protocols and yields are optimized for reproducibility in research settings .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, exhibit promising anticancer properties. Research has shown that modifications of this compound can lead to the development of novel anticancer agents. For instance, derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings :

- Synthesis Method : The compound can be synthesized through reactions involving electrophilic substitutions on 3-methyl-1H-pyrazol-5(4H)-one .

- Biological Activity : Various derivatives have shown anti-inflammatory, antibacterial, and anticancer activities, indicating the versatility of pyrazole compounds in drug discovery .

Catalysis and Materials Science

This compound is also being explored for its role in catalysis and materials science. Its ability to form complexes with transition metals makes it a candidate for various catalytic processes.

Catalytic Applications

The compound has been identified as a potential ligand in palladium-catalyzed reactions, enhancing the efficiency of chemical transformations such as cross-coupling reactions. This application is particularly relevant in organic synthesis where high selectivity and yield are desired.

Case Study :

A study demonstrated the use of this compound as a ligand in a palladium-catalyzed reaction for synthesizing complex organic molecules. The results indicated improved reaction rates and selectivity compared to traditional methods.

Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Anti-inflammatory and antibacterial agents | Broad range of biological activities | |

| Catalysis | Ligand in palladium-catalyzed reactions | Improved efficiency in organic synthesis |

| Materials Science | Potential use in materials with catalytic properties | Ongoing research into complex formation |

Mécanisme D'action

The mechanism of action of 4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This can lead to the modulation of various biological processes, such as inflammation and microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2,4-dihydro-3H-pyrazol-3-one: Lacks the methyl group at the fifth position, resulting in different chemical and biological properties.

5-Methyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the bromine atom at the fourth position, leading to variations in reactivity and stability.

4-Chloro-5-methyl-2,4-dihydro-3H-pyrazol-3-one:

Uniqueness

4-Bromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the bromine atom and the methyl group on the pyrazolone ring. This combination of substituents imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool in various fields of research and industry.

Activité Biologique

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, making it a subject of various studies aimed at exploring its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with brominating agents. Various synthetic routes have been explored to modify the pyrazole ring, enhancing its biological activity through substitutions at different positions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antibacterial Activity

Studies have demonstrated that derivatives of 3-methyl-1H-pyrazol-5(4H)-one exhibit significant antibacterial properties. For instance, compounds synthesized from this base structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have been evaluated for antifungal activity. Research indicates that these compounds can inhibit the growth of various fungal species, contributing to their potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been highlighted in multiple studies. Compounds with similar structures have shown antiproliferative effects against several cancer cell lines, including lung, breast, and liver cancers. Notably, the compound's ability to induce apoptosis in cancer cells has been documented .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 15.0 |

| Liver Cancer | HepG2 | 10.0 |

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Study : A study focused on the synthesis and evaluation of new pyrazole derivatives showed that modifications at the N-substituent positions significantly enhanced anticancer activity against breast cancer cell lines .

- Antimicrobial Evaluation : Another research effort synthesized various arylsulfonyl and carboxamide derivatives based on 3-methyl-1H-pyrazol-5(4H)-one, assessing their antimicrobial efficacy against clinical isolates .

Molecular Mechanisms

The mechanisms underlying the biological activities of this compound involve various pathways:

Propriétés

IUPAC Name |

4-bromo-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZZZDVWAXUXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296556 | |

| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51395-52-9 | |

| Record name | MLS002704194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.